molecular formula C8H6Cl2N2O3 B1621665 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide CAS No. 34004-41-6

2-chloro-N-(2-chloro-4-nitrophenyl)acetamide

Cat. No. B1621665
CAS RN: 34004-41-6
M. Wt: 249.05 g/mol
InChI Key: LGKLKAQMOASLBD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-4-nitrophenyl)acetamide is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Synthesis Analysis

The synthesis of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide involves adding 1-time 2-chloro-N-p-nitrophenylacetamide, 1-3 parts by weight of dichloromethane and 1-5 parts by weight of water to 1-4 parts by mole of an alkaline catalyst into a reactor . The temperature is controlled to be 25-30 ℃, dropwise adding 1-3 parts by mole of a methylating agent, stirring and preserving the mixture for 2-4 hours at room temperature to 50-60 ℃, cooling to 5-10 ℃, performing rotary evaporation, filtering and drying to obtain the 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide can be found in various databases . The geometric parameters of the title compound are similar to those of 2-chloro-N-(4-nitrophenyl)acetamide and other acetanilides .


Chemical Reactions Analysis

The catabolism of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide in strain CNP-8 is likely performed by the enzymes involved in 2,6-DBNP degradation .


Physical And Chemical Properties Analysis

2-chloro-N-(2-chloro-4-nitrophenyl)acetamide has a molecular weight of 249.05 . It is a solid at room temperature with a melting point of 67-69°C . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 439.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Conformational and Structural Studies

  • Structural Conformations : The conformation of the N-H bond in similar compounds like 2-Chloro-N-(3-Nitrophenyl)Acetamide and 2,2-Dichloro-N-(3-Nitrophenyl)Acetamide has been a subject of study. These studies contribute to understanding the molecular geometry and potential intermolecular interactions in derivatives of acetanilides, including 2-Chloro-N-(2-Chloro-4-Nitrophenyl)Acetamide (Gowda et al., 2007); (Gowda et al., 2008).

Applications in Material Science

  • Synthesis of Monomers for Polybenzimidazoles : Derivatives like N-(4,5-Dichloro-2-Nitrophenyl)Acetamide, which are structurally related to 2-Chloro-N-(2-Chloro-4-Nitrophenyl)Acetamide, have been used in synthesizing new AB-type monomers for polybenzimidazoles, indicating potential applications in polymer chemistry and material science (Begunov & Valyaeva, 2015).

Medical and Pharmaceutical Research

  • Antibacterial Potential : Studies have explored the antibacterial activity of similar compounds, like 2-Chloro-N-(4-Fluoro-3-Nitrophenyl)Acetamide, against pathogens like Klebsiella pneumoniae. Such research highlights the potential of derivatives of 2-Chloro-N-(2-Chloro-4-Nitrophenyl)Acetamide in developing new antibacterial drugs (Cordeiro et al., 2020).

Environmental Science

  • Environmental Impact and Sensing : Research into compounds like 1-Chloro-4-Nitrobenzene and N-(4-Hydroxyphenyl)Acetamide has addressed environmental concerns, suggesting the relevance of studying derivatives of 2-Chloro-N-(2-Chloro-4-Nitrophenyl)Acetamide in environmental science and sensing technologies (Yi et al., 2020).

Safety And Hazards

The safety information for 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide indicates that it is dangerous . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

properties

IUPAC Name

2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-7-2-1-5(12(14)15)3-6(7)10/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKLKAQMOASLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395686
Record name 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloro-4-nitrophenyl)acetamide

CAS RN

34004-41-6
Record name 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-4-nitroaniline (19.0 g) and chloroacetyl chloride (30 mL) in tetrahydrofuran (150 mL) is heated at reflux for 1 hour. The solution is cooled and concentrated under reduced pressure, giving a wet yellow solid. Ether (250 mL) is added and the yellow solid is collected.
Quantity
19 g
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30 mL
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150 mL
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250 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Mishra, N Kumar, N Sachan - Letters in Drug Design & …, 2022 - ingentaconnect.com
Background: The role of retinoic acid receptor-related orphan receptors in cancer development has raised the interest to develop multi-functional agents. Objective: The main purpose of …
Number of citations: 4 www.ingentaconnect.com

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